molecular formula C18H19N7O B2880482 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2180010-46-0

8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2880482
CAS No.: 2180010-46-0
M. Wt: 349.398
InChI Key: LGWWAUZTPTWSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic structure with nitrogen at position 6. Key substituents include:

  • 2-Phenyl-2H-1,2,3-triazole-4-carbonyl group: A 1,2,3-triazole ring substituted with a phenyl group and a carbonyl linker.
  • 1H-1,2,3-triazol-1-yl group: A second 1,2,3-triazole attached directly to position 3 of the bicyclic scaffold.

The carbonyl group may enhance solubility or serve as a hydrogen bond acceptor. Synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as seen in similar compounds .

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(17-12-20-25(21-17)13-4-2-1-3-5-13)24-14-6-7-15(24)11-16(10-14)23-9-8-19-22-23/h1-5,8-9,12,14-16H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWWAUZTPTWSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NN(N=C3)C4=CC=CC=C4)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane represents a novel class of triazole derivatives integrated into the bicyclic azabicyclo[3.2.1]octane framework. This combination is of significant interest due to the biological activities associated with both triazole and azabicyclo structures. The biological activity of this compound is primarily evaluated through its interactions with various biological targets, particularly in the context of neuropharmacology and cancer therapy.

Structural Overview

The molecular structure of the compound includes:

  • Triazole moieties : Known for their diverse pharmacological properties.
  • Azabicyclo[3.2.1]octane framework : A core structure often associated with tropane alkaloids that exhibit various biological activities.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of triazole derivatives. For instance, compounds containing triazole rings have shown promising activity against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) . The incorporation of the triazole moiety in our compound may enhance its cytotoxicity due to:

  • Inhibition of metabolic enzymes : Triazoles have been linked to the inhibition of enzymes such as acetylcholinesterase (AChE), which plays a role in cancer progression .
CompoundCancer Cell LineIC50 Value (µM)
8-(2-phenyl-2H-1,2,3-triazole...)MCF-7TBD
8-(2-phenyl-2H-1,2,3-triazole...)HCT-116TBD

2. Neuropharmacological Activity

The azabicyclo[3.2.1]octane scaffold has been extensively studied for its interaction with neurotransmitter transporters such as dopamine (DAT) and serotonin transporters (SERT). Compounds derived from this scaffold have demonstrated:

  • High selectivity for DAT over SERT : This selectivity is crucial for developing treatments for conditions like depression and ADHD .

The structure-activity relationship (SAR) studies indicate that specific substitutions on the azabicyclo framework can significantly enhance binding affinity and selectivity towards these transporters.

TransporterBinding AffinitySelectivity
DATHighHigh
SERTModerateLow

The mechanism through which this compound exerts its biological effects involves:

  • Modulation of neurotransmitter levels : By inhibiting uptake at DAT and SERT, it can increase the availability of neurotransmitters in synaptic clefts.

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of triazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the triazole ring enhanced activity against breast and colon cancer cells .

Case Study 2: Neurotransmitter Interaction

Another study focused on the interaction of related azabicyclo compounds with monoamine transporters. It was found that specific structural modifications could lead to significant increases in DAT selectivity over SERT, which is beneficial for reducing side effects associated with non-selective agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane ()

  • Structural Differences :
    • Triazole isomer : 1,2,4-triazole vs. 1,2,3-triazole in the target compound.
    • Substituents : Isopropyl and methyl groups on the triazole, increasing steric bulk.
    • Counterion : Tosylate salt (in ) enhances solubility compared to the neutral target compound.
  • Functional Impact :
    • The 1,2,4-triazole may alter binding modes due to different nitrogen positioning.
    • Increased hydrophobicity from isopropyl/methyl groups could reduce aqueous solubility but improve membrane permeability .

8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane ()

  • Structural Differences: Sulfonyl group: Replaces the carbonyl linker, introducing strong electron-withdrawing effects. ~380 g/mol for the target compound).
  • Functional Impact :
    • Sulfonyl groups often enhance metabolic stability but may reduce CNS penetration due to increased polarity.
    • Bromine’s heavy atom effect could influence crystallography-based structural studies .

(1R,3r,5S)-3-(4-Phenylphenoxy)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane ()

  • Structural Differences: Pyrazole sulfonamide: Replaces triazole-carbonyl, altering electronic properties.
  • Functional Impact :
    • Pyrazole sulfonamides are common in kinase inhibitors; this derivative may target different enzymes than triazole-based compounds.
    • The sulfonamide’s acidity (predicted pKa ~2.79) contrasts with the neutral triazole-carbonyl in the target compound .

8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] ()

  • Structural Differences: Spiro oxirane: Adds a strained epoxide ring, increasing reactivity.
  • Epoxide reactivity may limit stability but enable covalent binding strategies .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 8-azabicyclo[3.2.1]octane Dual 1,2,3-triazoles, phenyl-carbonyl ~380 High hydrogen bonding potential
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane 1,2,4-triazole, isopropyl/methyl 309.4 Increased steric bulk
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane Sulfonyl, bromophenyl, 1,2,4-triazole 397.29 Halogen bonding, high polarity
(1R,3r,5S)-3-(4-Phenylphenoxy)-8-sulfonylpyrazole derivative 8-azabicyclo[3.2.1]octane Pyrazole sulfonamide, biphenyl ether ~450 Kinase-targeted, acidic sulfonamide
Spiro epoxide derivative 8-azabicyclo[3.2.1]octane Spiro oxirane, chloro-fluorophenyl ~350 Conformationally rigid, reactive epoxide

Research Findings and Implications

  • Pharmacokinetics: The target compound’s dual triazoles may balance solubility (via carbonyl) and lipophilicity (via phenyl), optimizing bioavailability.
  • Target Selectivity : 1,2,3-triazoles in the target compound may favor interactions with metalloenzymes or click chemistry-based probes, whereas 1,2,4-triazoles () are more common in antifungal agents .
  • Synthetic Accessibility: CuAAC () is a scalable route for triazole formation, but spiro or sulfonamide derivatives require additional steps (e.g., Mitsunobu reactions in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.